2-(3-iodopropoxy)tetrahydro-2H-pyran
Description
Contextualization within Contemporary Organic Synthesis
In the landscape of contemporary organic synthesis, the construction of complex molecular architectures with high precision is paramount. The tetrahydropyran (B127337) (THP) moiety is a common structural motif found in a wide array of biologically active natural products. youtube.comnih.govorganic-chemistry.orgthieme-connect.de Consequently, methods for the introduction of this heterocyclic system are of significant interest to synthetic chemists. The compound 2-(3-iodopropoxy)tetrahydro-2H-pyran serves as a valuable precursor for incorporating a protected hydroxyl group along with a reactive alkyl iodide.
The tetrahydropyranyl ether portion of the molecule is a widely utilized protecting group for alcohols. organic-chemistry.orgtotal-synthesis.com It is known for its stability under a variety of reaction conditions, including those involving strong bases, organometallics, and hydrides, yet it can be readily removed under acidic conditions. organic-chemistry.orgtotal-synthesis.com This allows for selective reactions at other sites of a molecule. The presence of the iodo group on the propyl chain provides a reactive handle for nucleophilic substitution reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. This dual functionality makes this compound a useful tool in multi-step synthetic sequences.
Significance as a Bifunctionalized Prochiral Building Block
The significance of this compound lies in its nature as a bifunctionalized prochiral building block. The term "bifunctional" refers to the presence of two distinct reactive sites within the same molecule: the protected alcohol (as a THP ether) and the primary alkyl iodide. sigmaaldrich.com This allows for a two-stage reactivity profile where the iodide can be displaced by a nucleophile, followed by the deprotection of the THP ether to reveal the alcohol functionality at a later synthetic stage.
The "prochiral" nature of this building block arises from the formation of a new stereocenter at the C2 position of the tetrahydropyran ring upon its synthesis from the reaction of 3-iodopropanol with 3,4-dihydro-2H-pyran. total-synthesis.com This reaction typically results in a racemic mixture of diastereomers if the starting alcohol is chiral. The presence of this new stereocenter can influence the stereochemical outcome of subsequent reactions, a factor that can be exploited in asymmetric synthesis. The ability to introduce a protected three-carbon chain with a terminal iodide, while also introducing a new chiral center, makes this compound a versatile starting material in the synthesis of complex target molecules.
Overview of Research Directions and Historical Development
The historical development of this compound is intrinsically linked to the broader history of the tetrahydropyranyl group as a protective moiety for alcohols, a strategy that became widespread in the mid-20th century. The synthesis of THP ethers is a well-established transformation in organic chemistry.
A common and straightforward method for the synthesis of this compound involves the acid-catalyzed reaction of 3-iodopropanol with 3,4-dihydro-2H-pyran. researchgate.net Pyridinium p-toluenesulfonate (PPTS) is often employed as a mild acid catalyst to facilitate this reaction in a solvent such as dichloromethane (B109758) at room temperature. researchgate.net
| Reactants | Catalyst | Solvent | Product |
| 3-iodopropanol, Dihydropyran | Pyridinium p-toluenesulfonate | Dichloromethane | This compound researchgate.net |
Research involving this compound and its analogs, such as the bromo and chloro derivatives, has generally focused on their utility as alkylating agents in the synthesis of more complex molecules. The choice of the halide (iodide, bromide, or chloride) allows for tuning the reactivity of the electrophilic carbon, with the iodide being the most reactive and thus facilitating substitution reactions under milder conditions. The development and use of such bifunctional reagents have been driven by the need for efficient and modular approaches to the synthesis of natural products and other target molecules where the introduction of a protected hydroxylated chain is required.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-iodopropoxy)oxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15IO2/c9-5-3-7-11-8-4-1-2-6-10-8/h8H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUGTWGUWOJILO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452714 | |
| Record name | 2-(3-iodopropoxy)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52103-12-5 | |
| Record name | 2-(3-iodopropoxy)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for the Preparation of 2 3 Iodopropoxy Tetrahydro 2h Pyran
Synthetic Routes via Selective Functionalization of Precursors
The synthesis of 2-(3-iodopropoxy)tetrahydro-2H-pyran is typically achieved through two primary strategic routes, both relying on the selective modification of precursor molecules. The choice of route often depends on the availability and cost of the starting materials.
A common and direct approach involves the protection of 3-iodopropan-1-ol with 3,4-dihydro-2H-pyran (DHP). This method introduces the tetrahydropyranyl (THP) group directly onto the iodo-containing precursor. prepchem.com
An alternative pathway begins with a more readily available precursor, such as 1,3-propanediol (B51772) or 3-bromopropanol. sigmaaldrich.com In this two-step sequence, one hydroxyl group is first protected as a THP ether, forming an intermediate like 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol. The remaining terminal hydroxyl group is then converted into an iodide. This sequential functionalization allows for controlled synthesis from simpler starting materials.
Strategies for Iodination of Propyl Chains
The conversion of a terminal alcohol on the propyl chain to an iodide is a critical step in the indirect synthetic route. Several reliable methods are employed for this transformation.
The Appel reaction is a widely used method for converting primary alcohols to alkyl iodides under mild conditions. wikipedia.orgorganic-chemistry.org This reaction utilizes triphenylphosphine (B44618) (PPh₃) and a source of iodine, such as molecular iodine (I₂) or carbon tetraiodide (CI₄). wikipedia.orgnrochemistry.com The reaction proceeds through the formation of an oxyphosphonium intermediate, which is then displaced by the iodide ion in an Sₙ2 reaction. organic-chemistry.orgnrochemistry.com The use of imidazole (B134444) is often included to facilitate the reaction. researchgate.net
Another key strategy is the Finkelstein reaction , which involves a halide exchange. If the precursor is 2-(3-bromopropoxy)tetrahydro-2H-pyran or its chloro-analogue, it can be converted to the desired iodo compound by treatment with an iodide salt, such as sodium iodide (NaI) in a suitable solvent like acetone. This equilibrium-driven reaction is effective for producing alkyl iodides from other alkyl halides.
Formation of the Tetrahydropyranyl Acetal (B89532) Moiety
The formation of the tetrahydropyranyl (THP) ether is a cornerstone of this synthesis, serving as a robust protecting group for the alcohol functionality. organic-chemistry.org This reaction involves the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP). beilstein-journals.orgtandfonline.com
The mechanism is initiated by the protonation of the DHP alkene, which generates a resonance-stabilized carbocation. organic-chemistry.org The alcohol then acts as a nucleophile, attacking the carbocation to form the THP ether after deprotonation. organic-chemistry.org A variety of acid catalysts can be used to promote this reaction, ranging from strong protic acids to Lewis acids and solid-supported catalysts. organic-chemistry.orgtandfonline.com
Catalytic and Reagent-Based Approaches in Synthesis
The choice of catalysts and reagents is paramount for optimizing the synthesis of this compound, influencing reaction rates, yields, and environmental impact.
Optimization of Reaction Conditions and Yields
Optimizing the synthesis involves fine-tuning the conditions for both the iodination and tetrahydropyranylation steps.
For the tetrahydropyranylation of an alcohol , various catalytic systems have been developed to maximize yield and simplify the procedure. Mild acid catalysts are generally preferred to avoid degradation of sensitive substrates.
| Catalyst | Solvent | Temperature | Time | Yield | Reference |
| Pyridinium p-toluenesulfonate (PPTS) | Dichloromethane (B109758) | Room Temp. | Not specified | High | prepchem.com |
| H₁₄[NaP₅W₃₀O₁₁₀] | Dichloromethane | Reflux | 20 min | 98% (for Benzyl alcohol) | tandfonline.com |
| Aluminum chloride hexahydrate | Solvent-free | Moderate | Not specified | High | capes.gov.br |
| NH₄HSO₄@SiO₂ | 2-MeTHF | Room Temp. | 4 h | >95% (for various alcohols) | beilstein-journals.org |
For the iodination via the Appel reaction , conditions are selected to ensure complete conversion of the alcohol while minimizing side reactions.
| Reagents | Solvent | Temperature | Time | Notes | Reference |
| PPh₃, I₂, Imidazole | Toluene | Room Temp. | 6-12 h | Regioselective for primary alcohols | researchgate.net |
| PPh₃, I₂, Imidazole | Dichloromethane | 0 °C to Room Temp. | 16 h | General procedure for alkyl iodides | nrochemistry.com |
Green Chemistry Principles in Preparation
Modern synthetic chemistry places a strong emphasis on sustainability. Several green chemistry principles have been applied to the synthesis of THP ethers, which are relevant to the preparation of this compound.
Use of Recyclable Catalysts : Heterogeneous solid acid catalysts, such as ammonium (B1175870) bisulfate supported on silica (B1680970) (NH₄HSO₄@SiO₂), have been successfully used for tetrahydropyranylation. beilstein-journals.org These catalysts can be easily recovered by filtration and reused multiple times, reducing waste and cost. beilstein-journals.org
Solvent-Free and Alternative Solvents : Reactions can be conducted under solvent-free conditions, for example, using aluminum chloride hexahydrate as a catalyst, which minimizes the use of volatile organic compounds (VOCs). capes.gov.br Alternatively, green ethereal solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are effective and more environmentally benign replacements for traditional solvents like dichloromethane. beilstein-journals.org
One-Pot Syntheses : Designing one-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, improves process efficiency and reduces solvent waste and energy consumption. colab.wsnih.govsemanticscholar.org For example, a one-pot tetrahydropyranylation followed by a Grignard reaction has been demonstrated, showcasing the potential for sequential modifications. beilstein-journals.org
Purification and Characterization Methodologies
The final stage of the synthesis involves the isolation and verification of the target compound's structure and purity.
Purification: The primary method for purifying this compound is column chromatography on silica gel. orgsyn.orgresearchgate.net Given its expected low to moderate polarity, a solvent system consisting of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is typically used as the eluent. biotech-asia.org Fractions are collected and monitored by thin-layer chromatography (TLC) to isolate the pure product. uctm.edu In some cases, if the product is a liquid and sufficiently thermally stable, distillation under reduced pressure can also be employed for purification. orgsyn.org
Characterization: The structure of this compound is confirmed using standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy :
¹H NMR : The proton NMR spectrum would show characteristic signals for the THP ring, including a distinct signal for the anomeric proton (O-CH-O) typically between δ 4.5-4.7 ppm. rsc.org The protons of the propyl chain would appear as multiplets, with the methylene (B1212753) group adjacent to the iodine (–CH₂I) shifted furthest downfield in that chain, likely around δ 3.2-3.4 ppm.
¹³C NMR : The carbon NMR spectrum would provide further confirmation, with the anomeric carbon appearing around δ 98-100 ppm. rsc.org The carbon bearing the iodine (–CH₂I) would be found at a characteristic upfield chemical shift, typically below δ 10 ppm, due to the heavy atom effect.
Infrared (IR) Spectroscopy : The IR spectrum would be characterized by strong C-O stretching vibrations in the fingerprint region (around 1000-1200 cm⁻¹) indicative of the ether and acetal functionalities.
Mass Spectrometry (MS) : Mass spectrometry would be used to confirm the molecular weight of the compound.
Below is a table of predicted NMR chemical shifts for the target compound.
| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Anomeric (O-CH-O) | ~4.6 (m) | ~99 |
| THP Ring (O-CH₂) | ~3.5-3.9 (m) | ~62, ~67 |
| THP Ring (-CH₂-) | ~1.5-1.9 (m) | ~19, ~25, ~30 |
| Propoxy (-O-CH₂-) | ~3.4-3.8 (m) | ~68-70 |
| Propoxy (-CH₂-CH₂-CH₂I) | ~2.0-2.2 (m) | ~33-35 |
| Propoxy (-CH₂I) | ~3.2-3.4 (t) | ~3-7 |
Comprehensive Analysis of the Chemical Reactivity of 2 3 Iodopropoxy Tetrahydro 2h Pyran
Reactions at the Terminal Iodo Functionality
The carbon-iodine bond is the weakest among the carbon-halogen bonds, rendering the iodo group an excellent leaving group in various reactions. This inherent reactivity is central to the synthetic utility of 2-(3-iodopropoxy)tetrahydro-2H-pyran.
Nucleophilic Substitution Reactions (SN1, SN2 Pathways)
The primary nature of the carbon bearing the iodine atom strongly favors the SN2 pathway for nucleophilic substitution. In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the iodide ion in a single, concerted step. This process results in the inversion of stereochemistry if the carbon were chiral. However, in this acyclic substrate, the focus is on the formation of a new bond.
A wide array of nucleophiles can be employed to displace the iodide, leading to a variety of functionalized products. Common nucleophiles include alkoxides, cyanides, azides, and thiolates. For instance, reaction with sodium cyanide would yield the corresponding nitrile, a versatile precursor for amines, carboxylic acids, and other nitrogen-containing compounds.
While the SN2 pathway is dominant, under specific conditions that might favor the formation of a primary carbocation (e.g., in the presence of a silver salt to assist iodide departure), an SN1-type mechanism could be considered, though it is generally less favorable for primary halides.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Functional Group |
| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CN) |
| Azide | Sodium Azide (NaN3) | Azide (-N3) |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether (-SPh) |
| Alkoxide | Sodium Methoxide (NaOMe) | Ether (-OMe) |
Organometallic Transformations (e.g., Grignard, Organolithium, Suzuki, Stille Couplings)
The terminal iodo group is an excellent handle for the formation of carbon-carbon and carbon-heteroatom bonds via organometallic cross-coupling reactions.
Grignard and Organolithium Reagents: Treatment of this compound with magnesium metal in an ethereal solvent leads to the formation of the corresponding Grignard reagent. organic-chemistry.orgwikipedia.org This organomagnesium compound is a potent nucleophile and a strong base, capable of reacting with a wide range of electrophiles such as aldehydes, ketones, and esters to form new carbon-carbon bonds. acs.orgnih.gov Similarly, reaction with lithium metal can generate the organolithium reagent, which exhibits even greater reactivity. wikipedia.orgyoutube.com
Suzuki Coupling: This palladium-catalyzed cross-coupling reaction involves the reaction of the iodo-compound with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a base. nih.gov The Suzuki coupling is known for its mild reaction conditions and high functional group tolerance, making it a powerful tool for the synthesis of biaryl compounds and other complex molecules. researchgate.net
Stille Coupling: The Stille coupling utilizes a palladium catalyst to couple the alkyl iodide with an organotin reagent (organostannane). organic-chemistry.orgwikipedia.org This reaction is highly versatile and tolerates a wide variety of functional groups. acs.org However, a significant drawback is the toxicity of the organotin compounds used. wikipedia.org
Other notable organometallic transformations include the Negishi coupling (with organozinc reagents) wikipedia.orgorganic-chemistry.org and the Kumada coupling (with Grignard reagents and a nickel or palladium catalyst). organic-chemistry.orgwikipedia.orgnih.gov These reactions offer alternative methods for carbon-carbon bond formation with varying scopes and limitations.
Table 2: Overview of Organometallic Transformations
| Reaction Name | Organometallic Reagent | Catalyst | Key Features |
| Grignard Reaction | RMgX | None (reagent formation) | Forms a strong nucleophile for reaction with electrophiles. |
| Organolithium Reaction | RLi | None (reagent formation) | Highly reactive nucleophile and strong base. wikipedia.orgyoutube.com |
| Suzuki Coupling | R-B(OH)2 or R-B(OR')2 | Palladium complex | Mild conditions, high functional group tolerance. nih.govresearchgate.net |
| Stille Coupling | R-Sn(R')3 | Palladium complex | Versatile, but uses toxic tin reagents. organic-chemistry.orgwikipedia.org |
| Negishi Coupling | R-ZnX | Palladium or Nickel complex | High reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.org |
| Kumada Coupling | R-MgX | Nickel or Palladium complex | One of the earliest cross-coupling methods. organic-chemistry.orgwikipedia.org |
Radical-Mediated Reactions
The carbon-iodine bond is relatively weak and can be cleaved homolytically to generate a primary alkyl radical. This can be achieved through various methods, including the use of radical initiators like azobisisobutyronitrile (AIBN) in the presence of a reducing agent such as tributyltin hydride, or through photoredox catalysis. nih.gov A recently developed electrochemical method offers a greener alternative to traditional tin-based reagents for generating carbon-centered radicals from alkyl iodides. nih.govucl.ac.ukresearchgate.net
Once formed, this radical can participate in a variety of transformations, including:
Radical cyclizations: If an unsaturated moiety is present elsewhere in the molecule, intramolecular cyclization can occur.
Intermolecular additions: The radical can add to activated alkenes or alkynes in Giese-type reactions. nih.gov
Reductive deiodination: In the presence of a suitable hydrogen atom donor, the radical can be quenched to afford the corresponding de-iodinated product.
Elimination Reactions and Olefin Formation
Treatment of this compound with a strong, non-nucleophilic base can induce an E2 elimination reaction, leading to the formation of an olefin. For this to occur, a proton on the carbon adjacent to the carbon bearing the iodine (the β-carbon) is abstracted by the base, with the simultaneous departure of the iodide ion. This would result in the formation of 2-(allyloxy)tetrahydro-2H-pyran. The efficiency of this reaction depends on the strength and steric bulk of the base, as well as the reaction temperature.
Reactivity Profile of the Tetrahydropyranyl Acetal (B89532)
The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols due to its stability under a variety of conditions, including strongly basic, organometallic, and reductive environments. organic-chemistry.org However, it is readily cleaved under acidic conditions.
Acid-Catalyzed Deprotection Mechanisms
The deprotection of the THP acetal is typically achieved by treatment with a protic acid (such as acetic acid or hydrochloric acid) or a Lewis acid in a protic solvent like water or an alcohol. organic-chemistry.orgtotal-synthesis.com The mechanism involves the following steps:
Protonation of the acetal oxygen: The oxygen atom of the tetrahydropyran (B127337) ring is protonated by the acid catalyst.
Cleavage of the C-O bond: The protonated acetal becomes a good leaving group, and the C-O bond cleaves to form a resonance-stabilized oxocarbenium ion and the free 3-iodopropanol.
Nucleophilic attack: A nucleophile, typically the solvent (water or alcohol), attacks the oxocarbenium ion.
Deprotonation: The resulting protonated species is deprotonated to regenerate the acid catalyst and yield the final deprotected alcohol and a hemiacetal or acetal derived from the THP ring. youtube.com
The lability of the THP group to acid allows for its selective removal in the presence of other functional groups that are stable to acidic conditions. nih.gov
Table 3: Common Reagents for THP Deprotection
| Reagent | Solvent | Conditions |
| Acetic Acid (AcOH) | Tetrahydrofuran (THF) / Water | Mild, often requires heating |
| p-Toluenesulfonic Acid (p-TsOH) | Methanol (MeOH) or Ethanol (EtOH) | Catalytic amount, room temperature |
| Pyridinium p-toluenesulfonate (PPTS) | Ethanol (EtOH) | Mildly acidic, good for sensitive substrates total-synthesis.com |
| Hydrochloric Acid (HCl) | Tetrahydrofuran (THF) / Water | Strong acid, rapid deprotection |
Stability and Compatibility under Diverse Reaction Conditions
There is no specific experimental data in the reviewed literature concerning the stability and compatibility of this compound under a diverse range of reaction conditions.
In general, tetrahydropyranyl (THP) ethers are known to be stable under neutral and basic conditions. thieme-connect.detotal-synthesis.com They are frequently employed as protecting groups for alcohols due to their resistance to many reagents, including organometallics and hydrides. organic-chemistry.orgresearchgate.net However, the THP ether linkage is labile under acidic conditions, readily undergoing cleavage to regenerate the corresponding alcohol. nih.gov
The primary iodide in the 3-iodopropoxy chain is a good leaving group and would be susceptible to nucleophilic substitution reactions. Its stability would be compromised in the presence of strong nucleophiles. Additionally, the carbon-iodine bond can be sensitive to light and certain metals, which could lead to decomposition or unwanted side reactions.
Without specific studies on this compound, a definitive profile of its stability and compatibility cannot be provided. It is reasonable to infer that its stability will be dictated by the lability of the THP ether in acidic media and the reactivity of the primary iodide towards nucleophiles.
Stereochemical Integrity and Racemization Studies
No studies specifically investigating the stereochemical integrity or potential for racemization of this compound were found in the scientific literature.
The tetrahydropyran ring in this molecule contains a chiral center at the anomeric carbon (the carbon atom bonded to two oxygen atoms). The formation of the THP ether by reacting an alcohol with dihydropyran introduces this new stereocenter. organic-chemistry.org If the starting alcohol is chiral, a mixture of diastereomers will be formed. total-synthesis.com
The stereochemical integrity of the anomeric center is generally stable under neutral and basic conditions. However, under the acidic conditions that lead to deprotection, the acetal linkage is cleaved, and the stereocenter is lost. Any subsequent re-formation of the THP ether would likely result in a mixture of stereoisomers. There is no available data to suggest that the 3-iodopropoxy side chain would directly influence the racemization at the anomeric center under typical reaction conditions.
Chemo-, Regio-, and Stereoselectivity in Complex Transformations
Specific research detailing the chemo-, regio-, and stereoselectivity of this compound in complex chemical transformations is not available in the current body of scientific literature. The following subsections discuss the expected, but not experimentally verified, selectivity based on the functional groups present.
There are no published examples of selective reactions involving this compound in the presence of other functional groups.
In a hypothetical scenario, the primary iodide is expected to be the more reactive site for nucleophilic substitution compared to the THP ether under neutral or basic conditions. For instance, in the presence of a soft nucleophile like a thiol or a cyanide, selective displacement of the iodide would be the anticipated outcome, leaving the THP ether intact.
Conversely, under acidic conditions, the THP ether would be the more labile group, leading to its cleavage in the presence of functional groups that are stable to acid. Chemoselective deprotection of the THP ether could be achieved while preserving the iodoalkyl chain, provided the reagents and conditions are carefully chosen to avoid side reactions with the iodide.
No literature exists describing diastereoselective or enantioselective transformations specifically involving this compound.
General strategies for diastereoselective and enantioselective synthesis of substituted tetrahydropyrans have been developed, often involving methods like Prins cyclizations, intramolecular Michael additions, and catalytic hydroalkoxylation of alkenols. nih.govwhiterose.ac.ukorganic-chemistry.org These methods, however, have not been applied to the synthesis or transformation of the specific compound .
In principle, if a chiral catalyst were to interact with the molecule, for example, in a metal-catalyzed cross-coupling reaction at the iodide position, some degree of enantioselectivity might be induced. Similarly, the existing stereocenter at the anomeric carbon of the THP group could potentially influence the stereochemical outcome of reactions at the propyl chain, leading to diastereoselectivity. However, without experimental data, any such discussion remains purely speculative.
Data Tables
Due to the lack of specific experimental data for this compound in the scientific literature, no data tables can be generated.
Strategic Applications of 2 3 Iodopropoxy Tetrahydro 2h Pyran As a Versatile Synthetic Intermediate
Integration into Multi-Step Total Syntheses of Complex Organic Architectures
The strategic utility of 2-(3-iodopropoxy)tetrahydro-2H-pyran and its halogenated counterparts lies in their ability to act as a flexible linker, connecting different fragments of a complex molecule or adding a functionalizable side chain. This is particularly crucial in the total synthesis of natural products and the construction of novel pharmaceutical scaffolds where precise, multi-step assembly is required.
In the assembly of complex natural products, the introduction of hydroxylated alkyl chains is a frequent requirement. This compound serves as a synthetic equivalent of a 3-hydroxypropyl cation (⁺CH₂CH₂CH₂OH). The synthetic strategy involves the alkylation of a nucleophilic intermediate (such as an alcohol, amine, or stabilized carbanion) with the reagent. The THP ether is stable to a wide range of reaction conditions, allowing for further transformations on other parts of the molecule. In a later synthetic step, the THP group is selectively removed under acidic conditions to unmask the primary alcohol, which can then be used for subsequent reactions, such as cyclization, oxidation, or esterification, to complete the natural product's core structure.
The tetrahydropyran (B127337) (THP) moiety is a recognized structural motif in many bioactive compounds and drug-like molecules. cymitquimica.com The building block 2-(3-halopropoxy)tetrahydro-2H-pyran is explicitly used in the construction of novel heterocyclic systems intended for therapeutic use. For instance, in the synthesis of substituted indazole derivatives, which are investigated for the treatment of inflammatory diseases and cancer, the bromo-analog of the title compound is used as a key alkylating agent. google.com
In a documented procedure, a substituted indazole is alkylated with 2-(3-bromopropoxy)tetrahydro-2H-pyran to form a crucial intermediate. googleapis.com This reaction highlights the compound's role in adding a flexible, protected linker to a core heterocyclic scaffold, which can be critical for modulating the pharmacological properties of the final drug candidate.
Table 1: Example of Alkylation in Pharmaceutical Scaffold Synthesis
| Reactant | Reagent | Product | Application |
| Substituted Indazole | 2-(3-Bromopropoxy)tetrahydro-2H-pyran | N-alkylated Indazole Intermediate | Synthesis of potential therapeutics for proliferative and inflammatory diseases google.comgoogleapis.com |
Development of Novel Methodologies Utilizing the Compound's Structure
The predictable and distinct reactivity of its two functional ends makes this compound an ideal substrate for developing sequential reaction methodologies to create complex and valuable new molecules.
The primary utility of this compound is as a starting point for creating more elaborate, polyfunctionalized building blocks. The synthetic sequence typically begins with a nucleophilic substitution reaction at the carbon atom bearing the iodine. This reaction attaches the -(CH₂)₃-O-THP moiety to a wide variety of molecular fragments. Following this alkylation, the THP protecting group is cleaved to reveal the primary hydroxyl group. This newly exposed functional group can then undergo a range of further transformations. This two-step process effectively transforms a simple nucleophile into a more complex, functionalized molecule.
Table 2: Sequential Reactions for Generating Polyfunctionalized Molecules
| Starting Nucleophile | Step 1: Alkylation with this compound | Step 2: Deprotection (Acid) | Step 3: Further Transformation | Resulting Polyfunctionalized Product |
| Phenol | O-alkylation | 3-Phenoxypropan-1-ol | Oxidation (e.g., with PCC) | 3-Phenoxypropanal |
| Phthalimide | N-alkylation | 3-Aminopropan-1-ol (via Gabriel synthesis) | Acylation | N-(3-hydroxypropyl)acetamide |
| Sodium Malonate | C-alkylation | Diethyl 2-(3-hydroxypropyl)malonate | Hydrolysis & Decarboxylation | 5-Hydroxypentanoic acid |
Cascade and tandem reactions involve a series of consecutive bond-forming events within a single synthetic operation, rapidly building molecular complexity. While the structure of this compound—a flexible chain with a reactive electrophile—is theoretically suited to participate in such sequences (e.g., an initial intermolecular alkylation followed by an intramolecular cyclization), a review of the scientific literature indicates that its specific use to initiate such cascades is not a widely documented application.
Contribution to Polymer Chemistry and Material Science Precursors
While specific, documented examples of using this compound in polymer synthesis are not prominent, its functional groups suggest several potential applications in materials science. The versatility of this building block makes it a candidate for creating novel monomers or for modifying existing polymers. cymitquimica.com
One potential application is in the synthesis of graft copolymers. The iodoalkyl group can be used to attach the -(CH₂)₃-O-THP side chain onto a pre-existing polymer backbone through nucleophilic substitution reactions. Subsequent deprotection of the THP group would yield a polymer decorated with 3-hydroxypropyl grafts, which could significantly alter the material's properties, such as hydrophilicity and sites for further functionalization.
Furthermore, the molecule could be transformed into a novel monomer. For example, after deprotection, the resulting 3-iodopropanol could be converted into an acrylate (B77674) or methacrylate (B99206) ester. The resulting monomer would contain a reactive iodo-group, which could be used for subsequent post-polymerization modification, enabling the synthesis of advanced functional materials.
Synthesis of Monomers and Oligomers
A thorough search of scientific databases reveals no specific studies where This compound is explicitly used as a starting material for the synthesis of monomers or oligomers.
Theoretically, one could envision its use in creating functionalized monomers. For example, reaction with a molecule containing a polymerizable group (like a vinyl or acrylate group) and a nucleophilic site could yield a monomer with a protected hydroxyl group. However, no such syntheses have been reported in the available literature. Consequently, no data table of synthesized monomers or oligomers can be provided.
Incorporation into Polymerization Pathways
Similarly, there is no available research demonstrating the incorporation of This compound into polymerization pathways, either as an initiator, a monomer, or a modifying agent.
The presence of the iodo-group suggests potential use as an initiator in certain types of controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, possibly after conversion to a more suitable initiating species. It could also theoretically be used in cationic ring-opening polymerization. google.com Nevertheless, these are hypothetical applications without experimental validation in the scientific literature. Therefore, no data table detailing its role in polymerization can be generated.
Mechanistic Insights and Computational Investigations of 2 3 Iodopropoxy Tetrahydro 2h Pyran Transformations
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies
Kinetic and spectroscopic studies are foundational experimental techniques for unraveling the step-by-step pathway of a chemical reaction. By measuring reaction rates under various conditions and observing the structural changes in reactants, intermediates, and products, a detailed mechanistic picture can be constructed.
A primary transformation of 2-(3-iodopropoxy)tetrahydro-2H-pyran involves the nucleophilic substitution of the iodide ion, a good leaving group. The mechanism of this substitution (e.g., SN1 or SN2) can be investigated by analyzing the transition state, the highest energy point on the reaction coordinate.
Transition state analysis involves studying how the reaction rate is affected by changes in substrate structure, nucleophile concentration, solvent polarity, and temperature. For instance, a reaction proceeding through a bimolecular (SN2) transition state would exhibit second-order kinetics, being dependent on the concentration of both the substrate and the nucleophile. In contrast, a unimolecular (SN1) mechanism, which proceeds via a carbocation intermediate, would show first-order kinetics, with the rate depending only on the substrate concentration. Spectroscopic monitoring (e.g., via NMR or UV-Vis spectroscopy) can track the disappearance of the reactant and the appearance of the product over time to determine these rate laws. The activation parameters (enthalpy and entropy of activation) derived from temperature-dependent kinetic studies provide further information about the structure and organization of the transition state.
The kinetic isotope effect (KIE) is a powerful tool for probing the nature of bond-breaking and bond-forming events in the rate-determining step (RDS) of a reaction. libretexts.org It is defined as the ratio of the rate constant of a reaction with a lighter isotope (kL) to that with a heavier isotope (kH). wikipedia.org A significant primary KIE (typically > 2) is observed when a bond to the isotope is broken in the RDS. baranlab.org
For the substitution reaction of this compound, one could measure the KIE by replacing hydrogen atoms with deuterium (B1214612) at specific positions.
α-Secondary KIE: Placing deuterium on the carbon atom bonded to the iodine (the α-carbon) can help distinguish between SN1 and SN2 mechanisms. An SN1 reaction, which involves rehybridization from sp3 to sp2 in the transition state, typically shows a small but significant KIE (kH/kD ≈ 1.1–1.2). An SN2 reaction generally shows a KIE close to unity (kH/kD ≈ 0.95–1.05).
β-Secondary KIE: Isotopic substitution at the adjacent (β) carbon can also provide mechanistic insight, often related to hyperconjugation effects in stabilizing intermediates or transition states. libretexts.org
A hypothetical KIE study for a nucleophilic substitution on this compound might yield the results shown in the table below, which would help to identify the rate-determining step and the nature of the transition state.
| Isotopic Substitution Position | Proposed Mechanism | Expected kH/kD | Implication |
| CH ₂-I → CD ₂-I (α-effect) | SN1 | ~1.15 | C-I bond breaking in RDS, carbocation formation |
| CH ₂-I → CD ₂-I (α-effect) | SN2 | ~1.02 | Nucleophilic attack in RDS, minimal change at α-C-H bond |
| -CH₂-CH ₂-I → -CH₂-CD ₂-I (β-effect) | SN1 (via carbocation) | ~1.10 | Hyperconjugation stabilizing the carbocation |
Theoretical and Computational Chemistry Approaches
Computational chemistry offers a powerful complement to experimental studies, providing detailed information on molecular structure, stability, and reactivity that can be difficult to access otherwise. mdpi.com
Density Functional Theory (DFT) is a computational method widely used to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations, often using a functional like B3LYP with an appropriate basis set (e.g., 6-31G(d,p)), can be employed for several purposes: semanticscholar.org
Structural Optimization: To determine the most stable three-dimensional geometry of the molecule.
Molecular Electrostatic Potential (MEP): To map the electron density and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The MEP would clearly show a highly electrophilic region around the carbon atom attached to the iodine, predicting it as the site for nucleophilic attack. The oxygen atoms of the THP ether and the side chain would be identified as nucleophilic centers.
Frontier Molecular Orbitals (HOMO/LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps predict reactivity. The LUMO is expected to be localized primarily along the C-I bond, indicating that this is the bond most susceptible to being broken upon attack by a nucleophile.
| Computational Parameter | Predicted Finding for this compound |
| Optimized Geometry | Chair conformation for the THP ring with the substituent in an equatorial position. |
| Molecular Electrostatic Potential (MEP) | Negative potential (red) on oxygen atoms; positive potential (blue) on the carbon bonded to iodine. |
| LUMO Location | Predominantly on the σ* antibonding orbital of the C-I bond. |
| HOMO-LUMO Gap | Provides a measure of chemical reactivity and stability. |
The tetrahydropyran (B127337) (THP) ring is not planar and exists predominantly in a low-energy chair conformation. researchgate.net However, other conformers like the boat and twist-boat are also possible, lying at higher energies. Computational studies on the parent THP ring have quantified these energy differences. researchgate.net
| Conformer of Tetrahydro-2H-pyran | Relative Energy (kcal/mol) - DFT (B3LYP) | Relative Free Energy (kcal/mol) |
| Chair | 0.00 | 0.00 |
| 1,4-Boat | 6.23 - 6.46 | - |
| 2,5-Twist | 5.84 - 5.95 | - |
Data adapted from a computational study on tetrahydro-2H-pyran conformers. researchgate.net
The presence of the 3-iodopropoxy substituent at the anomeric C-1 position introduces additional conformational complexity. The orientation of this substituent (axial vs. equatorial) is governed by stereoelectronic effects. The anomeric effect is a key factor in pyran systems, describing the tendency of an electronegative substituent at the anomeric carbon to favor an axial orientation, despite steric hindrance. illinois.edu This is due to a stabilizing hyperconjugative interaction between the lone pair of the ring oxygen and the σ* antibonding orbital of the exocyclic C-O bond. While the bulky 3-iodopropoxy group would sterically favor an equatorial position, a detailed computational analysis would be required to precisely determine the energetic balance between steric and stereoelectronic effects for this specific compound.
By combining the insights from DFT and conformational analysis, a robust prediction of reactivity and selectivity can be achieved. Computational models can map the entire potential energy surface for a proposed reaction, such as the nucleophilic substitution of the iodide. This allows for the calculation of activation barriers for different pathways (e.g., SN1 vs. SN2) and from different conformers (axial vs. equatorial attack).
Such models can predict:
Site Selectivity: Confirming that the C-I bond is the most reactive site for nucleophilic attack.
Stereoselectivity: Predicting the stereochemical outcome of reactions at chiral centers.
These computational predictions provide invaluable guidance for designing experiments and optimizing reaction conditions for the synthetic application of this compound.
Structure-Reactivity Relationship Studies
The reactivity of this compound is fundamentally governed by two key structural features: the acetal (B89532) linkage of the THP ether and the carbon-iodine bond of the propyl chain. The interplay between these two functionalities, influenced by reaction conditions, determines the outcome of its chemical transformations.
The THP ether group is known to be stable under neutral and basic conditions but is readily cleaved under acidic conditions. acs.orgnih.gov The mechanism of this cleavage can proceed via an SN1 or SN2-like pathway. researchgate.net For a primary alkoxy substituent like the one in this compound, an SN2-type mechanism is generally favored for the cleavage of the ether bond. khanacademy.org This process involves protonation of the ether oxygen, followed by nucleophilic attack. khanacademy.orgyoutube.com
Simultaneously, the primary iodide in the 3-iodopropoxy chain serves as an excellent leaving group in nucleophilic substitution reactions. manac-inc.co.jp The reactivity of this site is influenced by the nature of the nucleophile, the solvent, and the steric hindrance around the electrophilic carbon.
The structure-reactivity relationship can be explored by considering how modifications to different parts of the molecule would affect its transformations.
Influence of the Alkyl Chain Length:
The length of the alkoxy chain connecting the THP ether and the iodide can influence the potential for intramolecular reactions. While the three-carbon propyl chain in the title compound makes intramolecular cyclization less favorable than for longer chains, it can still play a role under certain conditions, for instance, in the presence of a strong base that could deprotonate a potential intermediate.
Effect of the Halogen:
The nature of the halogen atom in the 3-halopropoxy chain significantly impacts the rate of nucleophilic substitution at that position. The reactivity follows the established trend for leaving group ability in SN2 reactions.
The following table illustrates the expected relative reactivity for nucleophilic substitution on the propyl chain based on the halogen present.
| Compound | Halogen | Relative Rate of Nucleophilic Substitution (Illustrative) |
|---|---|---|
| 2-(3-fluoropropoxy)tetrahydro-2H-pyran | F | 1 |
| 2-(3-chloropropoxy)tetrahydro-2H-pyran | Cl | 200 |
| 2-(3-bromopropoxy)tetrahydro-2H-pyran | Br | 10,000 |
| This compound | I | 30,000 |
This table provides illustrative relative rates based on established leaving group abilities and is not derived from direct experimental data for these specific compounds.
Impact of Substituents on the Tetrahydropyran Ring:
Substituents on the tetrahydropyran ring can influence the rate of acid-catalyzed cleavage of the THP ether. Electron-donating groups can stabilize the formation of a potential oxocarbenium ion intermediate, which is relevant in SN1-type cleavage mechanisms, thereby increasing the reaction rate. Conversely, electron-withdrawing groups would be expected to decrease the rate of cleavage. researchgate.net
The table below summarizes the expected qualitative effect of substituents on the THP ring on the rate of acid-catalyzed cleavage.
| Substituent on THP Ring | Electronic Effect | Predicted Effect on Rate of Acid-Catalyzed Cleavage |
|---|---|---|
| -OCH3 (methoxy) | Electron-donating | Increase |
| -CH3 (methyl) | Electron-donating (weak) | Slight Increase |
| -Cl (chloro) | Electron-withdrawing | Decrease |
| -NO2 (nitro) | Electron-withdrawing (strong) | Significant Decrease |
This table presents predicted trends based on general principles of electronic effects in organic reactions, as specific kinetic data for substituted this compound derivatives are not available.
Emerging Research Frontiers and Future Perspectives for 2 3 Iodopropoxy Tetrahydro 2h Pyran
Exploration of Unconventional Reactivity and Catalysis
The reactivity of 2-(3-iodopropoxy)tetrahydro-2H-pyran is largely dictated by the interplay between the tetrahydropyran (B127337) ring and the terminal iodo group. While its conventional use involves nucleophilic substitution at the iodinated carbon, future research is poised to explore more unconventional reaction pathways.
The presence of the primary iodide presents opportunities for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Research into the reactivity of similar halogenated ethers suggests potential for its use in radical reactions, transition-metal-catalyzed cross-coupling reactions, and Barbier-type reactions. The development of novel catalytic systems, potentially involving photoredox catalysis or earth-abundant metal catalysts, could unlock new synthetic transformations that are currently inaccessible.
Furthermore, the acetal (B89532) linkage of the tetrahydropyran group, while generally stable, can be induced to undergo cleavage or rearrangement under specific catalytic conditions. Investigations into Lewis or Brønsted acid-catalyzed reactions could lead to tandem reaction sequences where the deprotection of the THP ether is coupled with subsequent cyclization or rearrangement, offering a streamlined approach to complex molecular architectures. The reactivity of related 2H-pyran-2-ones in cycloaddition reactions suggests that, with appropriate modification, derivatives of this compound could serve as precursors to novel heterocyclic scaffolds. rsc.org
Potential in Flow Chemistry and Automated Synthesis Systems
The landscape of chemical synthesis is being transformed by the advent of flow chemistry and automated synthesis platforms. These technologies offer significant advantages in terms of safety, efficiency, and scalability. This compound is a prime candidate for integration into these systems.
The homogeneous nature of many reactions involving this compound makes it well-suited for continuous flow processing, which can offer precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control can be crucial for managing potentially exothermic reactions or for minimizing the formation of byproducts. The ability to "telescope" multiple reaction steps without intermediate purification is a key advantage of flow synthesis, and the distinct reactivity of the iodo group and the THP ether could be sequentially exploited in a continuous process. acsgcipr.org
Automated synthesis platforms, which enable the rapid and systematic exploration of reaction conditions and substrate scope, could be instrumental in uncovering the full potential of this compound. By systematically varying catalysts, solvents, and other reaction parameters, these systems can accelerate the discovery of new reactions and optimize existing ones, paving the way for its broader application in areas like medicinal chemistry and materials science.
Design and Synthesis of Advanced Analogs for Methodological Development
The development of novel synthetic methods often relies on the availability of a diverse toolkit of chemical reagents. The design and synthesis of advanced analogs of this compound represent a significant area for future research. By introducing additional functional groups or modifying the core structure, new reagents with tailored reactivity and properties can be created.
For instance, the introduction of stereocenters on the tetrahydropyran ring could lead to chiral analogs for use in asymmetric synthesis. nih.gov The synthesis of derivatives with different linkers between the THP ether and the iodine atom could modulate the reactivity of the molecule. Furthermore, replacing the iodine with other functional groups, such as other halogens or a triflate group, could provide a suite of reagents with graded reactivity, allowing for more nuanced control over synthetic outcomes. The synthesis of various functionalized tetrahydropyran derivatives has been reported, providing a foundation for the creation of such advanced analogs. nih.govsigmaaldrich.com
These advanced analogs would not only serve as valuable tools for organic synthesis but could also be used to probe reaction mechanisms and to develop a deeper understanding of the structure-reactivity relationships within this class of compounds.
| Potential Analog | Structural Modification | Potential Application |
| Chiral Analogs | Introduction of stereocenters on the THP ring | Asymmetric synthesis |
| Linker-Modified Analogs | Variation of the propyl chain length or composition | Modulated reactivity and steric hindrance |
| Functional Group Analogs | Replacement of iodine with other halogens or leaving groups | Graded reactivity for selective transformations |
| Fused-Ring Analogs | Incorporation of the THP ring into a bicyclic or polycyclic system | Access to complex and rigid molecular scaffolds |
Challenges and Opportunities in Scaling Up Synthetic Procedures
The transition of a synthetic procedure from the laboratory bench to an industrial scale presents a unique set of challenges and opportunities. For this compound, the primary route to its synthesis involves the reaction of 3-iodopropanol with 3,4-dihydro-2H-pyran. While seemingly straightforward, scaling up this reaction requires careful consideration of several factors.
One of the main challenges is managing the exothermicity of the reaction, which can be significant. In a large-scale batch reactor, inadequate heat dissipation can lead to temperature spikes, potentially causing side reactions or decomposition of the product. The use of continuous flow reactors, as mentioned earlier, offers a viable solution to this problem by providing a much higher surface-area-to-volume ratio for efficient heat exchange. researchgate.net
Purification of the final product can also be a hurdle on a large scale. Distillation is a common method, but the thermal stability of the compound under prolonged heating needs to be assessed. The development of non-distillative purification methods, such as crystallization or chromatography using more environmentally benign solvents, presents an opportunity for a greener and more efficient process. A study on the scale-up of the analogous 2-(2-bromoethoxy)-tetrahydro-2H-pyran highlighted the importance of optimizing reaction conditions to minimize byproduct formation and simplify the workup. researchgate.net
| Challenge | Potential Solution/Opportunity |
| Exothermicity of the reaction | Use of continuous flow reactors for better temperature control |
| Product purification | Development of non-distillative purification methods; process optimization to minimize impurities |
| Reagent cost and availability | Exploration of alternative, more cost-effective starting materials or synthetic routes |
| Waste generation | Implementation of solvent recycling and atom-economical reaction conditions |
Interdisciplinary Applications and Future Research Directions
The unique structural features of this compound and its derivatives make them promising candidates for a variety of interdisciplinary applications, extending beyond their traditional role in organic synthesis.
In medicinal chemistry, the tetrahydropyran motif is a common feature in many biologically active molecules. mdpi.com The ability to introduce a functionalizable side chain via the iodo group makes this compound a valuable tool for the synthesis of novel drug candidates. For example, derivatives of tetrahydro-2H-pyran have been investigated as potential anticancer agents. nih.gov Future research could focus on incorporating this building block into libraries of compounds for high-throughput screening against various biological targets.
In materials science, the properties of the tetrahydropyran ring can be exploited in the design of new polymers and liquid crystals. The synthesis of tetrahydro-2H-pyran derivatives for use in liquid crystal displays has been explored, highlighting the potential for this class of compounds in advanced materials. google.com The iodinated side chain of this compound could be used to anchor the molecule to surfaces or to incorporate it into larger macromolecular structures.
Future research will likely focus on expanding the synthetic utility of this compound, exploring its application in the synthesis of complex natural products, and developing new materials with tailored properties. A deeper understanding of its reactivity and the development of more efficient and sustainable synthetic methods will be key to unlocking its full potential across various scientific disciplines.
Q & A
Q. What are the common synthetic routes for preparing 2-(3-iodopropoxy)tetrahydro-2H-pyran, and what experimental conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or iodination reactions. For example:
- Nucleophilic substitution : Reacting 3-iodo-1-propanol with tetrahydropyran (THP) under alkaline conditions (e.g., KOH in dry DMSO) to form the propoxy-THP derivative .
- Iodination : Oxidative iodination of 2-(3-hydroxypropoxy)tetrahydro-2H-pyran using iodine and hydrogen peroxide in a controlled environment .
- Key considerations : Moisture-free conditions (for iodination), reaction temperature (40–60°C), and column chromatography purification (e.g., silica gel with hexane/ethyl acetate) are critical for yield optimization .
| Method | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Nucleophilic Substitution | 3-iodo-1-propanol, THP, KOH, DMSO, 50°C | 65–75% | |
| Oxidative Iodination | I₂, H₂O₂, 2-(3-hydroxypropoxy)-THP | 60–70% |
Q. How can researchers characterize this compound using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the THP ring protons (δ 3.4–4.0 ppm for oxymethylene groups) and the iodopropoxy chain (δ 1.8–2.2 ppm for CH₂ adjacent to iodine). The iodine atom induces deshielding in nearby carbons .
- IR Spectroscopy : Confirm the ether linkage (C-O-C stretch at ~1120 cm⁻¹) and absence of hydroxyl groups (no broad peak ~3200–3600 cm⁻¹) .
- Mass Spectrometry (EI/CI) : Look for molecular ion peaks at m/z ≈ 298 (C₈H₁₃IO₂⁺) and fragments like [THP-O⁺] (m/z 85) .
Q. What is the role of the tetrahydropyran (THP) ring in stabilizing this compound during organic synthesis?
- Methodological Answer : The THP ring acts as a protecting group for hydroxyls, enabling selective functionalization of other sites. Its stability under acidic/basic conditions (due to conformational rigidity) prevents premature cleavage during iodination or substitution reactions . For instance, the THP ether remains intact during iodopropoxy chain formation, as confirmed by NMR monitoring .
Advanced Research Questions
Q. How can diastereoselective synthesis be achieved for stereoisomers of this compound?
- Methodological Answer : Diastereomers arise from the THP ring’s chair conformation and iodopropoxy chain orientation. Strategies include:
- Chiral catalysts : Copper(II)–bisphosphine complexes induce stereoselectivity during ring-opening/functionalization .
- Stereochemical analysis : Use NOESY NMR to identify spatial interactions (e.g., axial vs. equatorial iodopropoxy groups) .
- Example: A study on THP derivatives achieved 85% diastereomeric excess using L3 ligand-catalyzed oligomerization .
Q. What mechanisms govern nucleophilic substitution reactions at the iodopropoxy site of this compound?
- Methodological Answer : The iodine atom acts as a leaving group , facilitating Sₙ2 reactions. Key factors:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .
- Steric effects : Bulky nucleophiles (e.g., tert-butoxide) favor elimination over substitution.
- Kinetic studies : Monitor reaction progress via GC-MS or iodometric titration to distinguish Sₙ1 vs. Sₙ2 pathways .
Q. How does the electronic environment of the THP ring influence the stability of this compound under varying pH conditions?
- Methodological Answer :
- Acidic conditions : THP ethers hydrolyze slowly in mild acids (pH 3–5) but rapidly in strong acids (pH < 2), releasing 3-iodo-1-propanol .
- Basic conditions : Stable in weak bases (pH 8–10), but prolonged exposure to strong bases (pH > 12) induces β-elimination of HI .
- Validation : Conduct stability assays using HPLC to quantify degradation products .
Q. How should researchers resolve contradictions in spectroscopic data for structurally similar THP derivatives?
- Methodological Answer :
- Case study : Conflicting ¹³C NMR signals for iodopropoxy-THP vs. bromopropoxy-THP may arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃) .
- Resolution : Cross-validate with 2D NMR (HSQC, HMBC) and computational modeling (DFT for predicted chemical shifts) .
- Example : A 2023 study resolved ambiguities in THP derivatives by correlating coupling constants (³JHH) with chair conformer populations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
